molecular formula C26H19F4N5O2 B606623 CG-806 CAS No. 1370466-81-1

CG-806

カタログ番号: B606623
CAS番号: 1370466-81-1
分子量: 509.5 g/mol
InChIキー: BOLRZWTVMUHQQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

CG-806 has a wide range of scientific research applications, including:

作用機序

CG-806は、FMS様チロシンキナーゼ3およびブルトンチロシンキナーゼの活性を阻害することにより、その効果を発揮します。これらのキナーゼは、細胞増殖、生存、および分化を調節する細胞シグナル伝達経路において重要な役割を果たします。 これらのキナーゼを阻害することにより、this compoundはこれらの経路を混乱させ、癌細胞のアポトーシス誘導と細胞増殖の阻害につながります .

類似の化合物との比較

類似の化合物

独自性

This compoundは、FMS様チロシンキナーゼ3とブルトンチロシンキナーゼの両方を非共有結合的に阻害する能力においてユニークであり、より汎用性があり、より幅広い血液悪性腫瘍の治療においてより効果的である可能性があります。 共有結合阻害剤とは異なり、this compoundは標的と永続的な結合を形成せず、これは標的外効果と耐性のリスクを軽減する可能性があります .

準備方法

合成経路および反応条件

CG-806の合成は、市販されている出発物質から始まる複数の手順を伴います反応条件は一般的に、高収率と高純度を確保するために、有機溶媒、触媒、および特定の温度と圧力条件の使用を含みます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、臨床および商業用途の需要を満たすために規模が拡大されます。これには、収率を最大化し、不純物を最小限に抑えるために、反応条件を最適化することが含まれます。 連続フロー化学および自動合成などの高度な技術が、効率と一貫性を高めるために採用される場合があります .

化学反応の分析

反応の種類

CG-806は、次を含む様々な化学反応を起こします。

一般的な試薬と条件

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換試薬: ハロゲン、求核剤.

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

This compoundは、次を含む幅広い科学研究への応用があります。

    化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: 細胞増殖、アポトーシス、および分化に対する影響を調査するために、細胞ベースのアッセイで使用されます。

    医学: 急性骨髄性白血病およびB細胞悪性腫瘍などの血液悪性腫瘍の治療のための治療薬として調査中です。

    産業: 新しい治療薬の開発および創薬における基準化合物としての潜在的な用途

類似化合物との比較

Similar Compounds

Uniqueness

CG-806 is unique in its ability to non-covalently inhibit both FMS-like tyrosine kinase 3 and Bruton’s tyrosine kinase, making it more versatile and potentially more effective in treating a broader range of hematologic malignancies. Unlike covalent inhibitors, this compound does not form permanent bonds with its targets, which may reduce the risk of off-target effects and resistance .

生物活性

CG-806, also known as luxeptinib, is a novel multi-kinase inhibitor primarily targeting Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3). It is currently in clinical development for treating various hematologic malignancies, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL). This article focuses on the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound acts as a non-covalent inhibitor of BTK and FLT3, which are critical kinases involved in the signaling pathways that promote the survival and proliferation of malignant B cells and myeloid cells. The compound demonstrates a unique ability to inhibit both wild-type and mutant forms of FLT3 at low nanomolar concentrations, making it particularly effective against AML with FLT3 mutations.

Key Mechanisms:

  • Dual Inhibition : this compound inhibits both BTK and SYK, disrupting B-cell receptor (BCR) signaling, which is essential for the survival of B-cell malignancies .
  • Induction of Apoptosis : It downregulates anti-apoptotic proteins such as Mcl-1 and Bcl-xL, leading to increased apoptosis in cancer cells .
  • Metabolic Reprogramming : Treatment with this compound induces mitochondrial membrane depolarization and shifts cellular metabolism towards glycolysis, which is associated with cancer cell survival .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the viability of various cancer cell lines. For instance:

  • MCL Cell Lines : this compound treatment led to significant dose-dependent decreases in cell viability in MCL cell lines and patient-derived samples .
  • AML Patient Samples : A high-throughput screening revealed that this compound exhibited greater cytotoxicity compared to other FLT3 inhibitors across 186 fresh AML patient samples .

In Vivo Studies

In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models:

  • MCL Models : this compound improved survival rates in aggressive MCL PDX models, indicating its potential as a therapeutic agent for resistant forms of MCL .
  • AML Models : In xenograft models of AML, continuous oral administration of this compound resulted in strong antitumor activity without significant myelosuppression or tissue damage .

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

Phase 1 Trials

A Phase 1a/b trial assessed the safety profile of this compound in patients with relapsed or refractory AML and B-cell malignancies:

  • Patient Cohort : The trial included 40 patients with various FLT3 mutations.
  • Response Rates : Among patients treated for over 12 weeks, responses included stable disease (SD), partial response (PR), and one complete response (CR) .

Safety Profile

The drug was well tolerated across multiple dosing levels. Notably:

  • Only one patient experienced dose-limiting toxicity (DLT) related to hypertension.
  • Common adverse effects included lymphocyte count decrease and anemia but were manageable .

Comparative Efficacy Table

Kinase TargetedIC50 (nmol/L)Comments
FLT3-Wild Type8.7Effective against wild-type FLT3
FLT3-ITD0.8Highly potent against internal tandem duplication
BTKNot specifiedDual inhibition with SYK enhances efficacy
Other KinasesVariesSpares toxic kinases linked to adverse effects

Case Study 1: MCL Patient

A patient with MCL treated with this compound showed a significant reduction in tumor size after several cycles, demonstrating its potential effectiveness against resistant forms of the disease.

Case Study 2: AML Patient

In another case involving an AML patient with FLT3 mutations, treatment with this compound led to a complete remission without detectable minimal residual disease after extended therapy .

特性

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370466-81-1
Record name CG-026806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CG-806
Reactant of Route 2
Reactant of Route 2
CG-806
Reactant of Route 3
Reactant of Route 3
CG-806
Reactant of Route 4
Reactant of Route 4
CG-806
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CG-806
Reactant of Route 6
CG-806

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。